molecular formula C12H17NO4 B1381378 1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate CAS No. 1803588-85-3

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate

Cat. No.: B1381378
CAS No.: 1803588-85-3
M. Wt: 239.27 g/mol
InChI Key: DUDXRAPBAYJABL-UHFFFAOYSA-N
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Description

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of tert-butyl and methyl groups attached to the pyrrole ring, along with two ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 2-methyl 3-isopropyl-1H-pyrrole-1,2-dicarboxylate: Similar structure but with an isopropyl group instead of a methyl group.

    1-tert-butyl 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate: Contains additional ester groups and different substitution pattern.

Uniqueness

1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-methylpyrrole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDXRAPBAYJABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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